molecular formula C13H11Cl2N B266950 N-benzyl-3,5-dichloroaniline

N-benzyl-3,5-dichloroaniline

Cat. No. B266950
M. Wt: 252.14 g/mol
InChI Key: ZEVWDRCYBSDBGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3,5-dichloroaniline is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound is known for its unique properties and potential applications in various fields, including medicinal chemistry and pharmacology.

Mechanism of Action

The mechanism of action of N-benzyl-3,5-dichloroaniline is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the target organism or cell. This compound has been found to interact with various cellular components, including DNA and RNA, leading to its potential use as a therapeutic agent.
Biochemical and Physiological Effects:
N-benzyl-3,5-dichloroaniline has been found to exhibit various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune responses. This compound has also been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzyl-3,5-dichloroaniline in lab experiments is its unique properties and potential applications in various fields. However, one of the main limitations of using this compound is its potential toxicity and side effects, which must be carefully monitored and studied.

Future Directions

There are several future directions for the study of N-benzyl-3,5-dichloroaniline, including the development of new synthetic methods, the investigation of its potential therapeutic uses, and the study of its potential toxicity and side effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Scientific Research Applications

N-benzyl-3,5-dichloroaniline has been studied for its potential use in various scientific research applications, including medicinal chemistry, pharmacology, and toxicology. This compound has been found to exhibit various biological activities, such as antimicrobial, antifungal, and antitumor properties.

properties

Product Name

N-benzyl-3,5-dichloroaniline

Molecular Formula

C13H11Cl2N

Molecular Weight

252.14 g/mol

IUPAC Name

N-benzyl-3,5-dichloroaniline

InChI

InChI=1S/C13H11Cl2N/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2

InChI Key

ZEVWDRCYBSDBGU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of benzaldehyde (1.04 g, 9.40 mmol), 3,5-dichloroaniline (1.71 g, 10.60 mmol), and HOAc (0.20 mL) in MeOH (35 mL) was cooled to 0° C. Then a solution of NaBH3CN (28.0 mL, 28.0 mmol, 1.0 M solution in THF) was added dropwise via a syringe pump over 0.25 h. The solution was allowed to stir an additional 0.3 h at 0° C., and then room temperature for 18 h. The excess NaBH3CN was quenched with HCl and the solvent was removed under reduced pressure. The resulting oil was dissolved in EtOAc/H2O, basified with NaOH, and extracted with EtOAc. The combined organic layers were washed with brine, dried over MgSO4, filtered and the solvent removed under reduced pressure. The resulting oil was purified by chromatography (SiO2, 15:1 hexanes/EtOAc) to provide N-benzyl-3,5-dichloroaniline as a white solid. This compound was coupled to 2-chloro-4-trifluoromethylpyrimidine-5-carbonyl chloride as described and purified by chromatography (SiO2, 9:1 hexanes/EtOAc) to provide the title compound (15% yield) as a white foam; m.p. 102°-104° C.
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two

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